molecular formula C8H9NO2 B024467 4-Aminophenylacetic acid CAS No. 1197-55-3

4-Aminophenylacetic acid

Cat. No. B024467
CAS RN: 1197-55-3
M. Wt: 151.16 g/mol
InChI Key: CSEWAUGPAQPMDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Aminophenylacetic acid, such as 4-Biphenylacetic acid, has been explored through various methods. These methods often involve catalytic processes or specific reactions like the Suzuki reaction, highlighting the compound's synthetic accessibility and versatility in organic synthesis. For example, the review by Xie Wen-n (2014) discusses the synthesis of 4-Biphenylacetic acid, a compound with similar structural features, emphasizing the use of Suzuki reaction applications in its synthesis (Xie Wen-n, 2014).

Molecular Structure Analysis

Although specific studies directly analyzing the molecular structure of 4-Aminophenylacetic acid were not identified, research on related compounds provides insights into the importance of structural analysis in understanding the compound's reactivity and properties. For instance, the study on TOAC (a spin label amino acid) by Schreier et al. (2012) demonstrates the use of various spectroscopic techniques to understand the molecular structure and dynamics of amino acids in peptides (Schreier et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 4-Aminophenylacetic acid allows it to undergo various transformations, contributing to its versatility in synthetic applications. For example, the literature on the synthesis and biological properties of amino acids and peptides containing a tetrazolyl moiety discusses the reactivity of amino acid derivatives in forming compounds with significant biological activity (Popova & Trifonov, 2015).

Physical Properties Analysis

Analyzing the physical properties of 4-Aminophenylacetic acid, such as solubility, melting point, and stability, is crucial for its application in various fields. While specific data on 4-Aminophenylacetic acid was not available, studies on related compounds can provide a comparative basis for understanding the significance of such analyses in material science and chemistry applications.

Chemical Properties Analysis

The chemical properties of 4-Aminophenylacetic acid, including acidity/basicity, reactivity with different reagents, and participation in catalytic cycles, are central to its utility in synthesis and medicinal chemistry. Research into the synthesis and functions of polymers based on amino acids, such as the work by Sanda and Endo (1999), illustrates the broader context of amino acid derivatives in material science and biochemistry (Sanda & Endo, 1999).

Scientific Research Applications

  • Peptide Synthesis : The 4-picolyl ester of 4-hydroxy-3-nitrophenylacetic acid, related to 4-Aminophenylacetic acid, can be used as a precursor for protected amino acid active esters. These esters are effective coupling components in peptide syntheses and facilitate acid washing purification. This application highlights the role of 4-Aminophenylacetic acid derivatives in peptide synthesis (Stewart, 1982).

  • Antimicrobial Activity : Derivatives of 4-Aminophenylacetic acid show promising antimicrobial activity. This is particularly evident when synthesized using (dioxoisoindolin-2-yl)phenylacetic acid as a key intermediate, demonstrating its potential in developing new antimicrobial agents (Bedair et al., 2006).

  • Antidiabetic Drug Development : A novel compound known as TM2-i, containing sulfonamide and 4-Aminophenylacetic acid, shows high PPAR activation activity. This makes it a promising lead compound for antidiabetic drugs (Yang et al., 2012).

  • Anti-Inflammatory Agents : Substituted 2-Aminophenylacetic acid derivatives, closely related to 4-Aminophenylacetic acid, exhibit increased anti-inflammatory activity. This is especially true for the 3-benzoyl series, which shows significant potency in vivo (Walsh et al., 1982).

  • Aromatic Amine Degradation : The 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida is a critical enzyme in the degradation of phenylalanine, tyrosine, and many aromatic amines. This enzyme, related to 4-Aminophenylacetic acid, requires NADH for activity and is crucial in microbial degradation pathways (Raju et al., 1988).

  • Enzyme and Pathway Engineering : Studies have shown that directed evolution of enzymes and dynamic pathway regulation using a quorum-sensing circuit can improve the production of 4-Hydroxyphenylacetic acid in Escherichia coli. This offers a sustainable and environmentally friendly alternative to petrochemical production (Shen et al., 2019).

Safety And Hazards

4-Aminophenylacetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers A paper titled “Synthesis, Characterization, and Antimicrobial Activity of Heterobimetallic Complexes of Sn(IV) and Zn(II) with 4-Aminophenylacetic Acid” discusses the preparation of new heterobimetallic complexes of zinc and tin with 4-aminophenylacetic acid . Another paper discusses the preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity .

properties

IUPAC Name

2-(4-aminophenyl)acetic acid
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InChI

InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
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InChI Key

CSEWAUGPAQPMDC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
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DSSTOX Substance ID

DTXSID1061609
Record name 4-Aminophenylacetic acid
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Molecular Weight

151.16 g/mol
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Physical Description

Solid; [Merck Index] Tan powder; [Alfa Aesar MSDS]
Record name p-Aminophenylacetic acid
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Product Name

4-Aminophenylacetic acid

CAS RN

1197-55-3
Record name 4-Aminophenylacetic acid
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Record name Benzeneacetic acid, 4-amino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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